delta(9)-Tetrahydrocannabinolic acid
Description
Overview of THCA as a Biosynthetic Precursor in Cannabis sativa
In the biochemical pathways of Cannabis sativa, THCA holds a crucial position as the direct precursor to THC. wikipedia.org The plant does not directly synthesize THC; instead, it produces THCA, which accumulates in the glandular trichomes, the small, resinous glands covering the surface of the plant, particularly on the flowers. google.comnih.govscispace.com
The biosynthesis of THCA begins with the "mother cannabinoid," cannabigerolic acid (CBGA). naturaldos.com An enzyme known as THCA synthase catalyzes the oxidative cyclization of CBGA, converting it into THCA. wikipedia.orgscispace.comnih.gov This enzymatic process is a key determinant of the chemical profile of a given cannabis plant. Strains that produce high levels of the THCA synthase enzyme will have high concentrations of THCA, characteristic of what are often referred to as "drug-type" varieties. naturaldos.comwikipedia.org Conversely, plants that produce high levels of cannabidiolic acid (CBDA) synthase will be rich in CBDA, the precursor to cannabidiol (B1668261) (CBD). naturaldos.com
The process can be summarized with the following pathway: Olivetolic acid + Geranyl pyrophosphate → Cannabigerolic acid (CBGA) → delta(9)-Tetrahydrocannabinolic acid (THCA) scispace.com
Upon exposure to heat or light over time, THCA undergoes non-enzymatic decarboxylation, losing its carboxylic acid group to become the psychoactive compound THC. wikipedia.orgnih.gov
Historical Perspectives on Cannabinoid Biosynthesis Research
Humanity's use of the Cannabis plant dates back thousands of years, but the scientific understanding of its chemical constituents is a relatively recent development. hemp-flower.comnih.gov For much of history, the psychoactive effects of cannabis were known, but the specific compound responsible was not. gold-spectrum.com
The journey to understanding THCA began with the isolation of other cannabinoids. Cannabinol (B1662348) (CBN) was the first to be isolated from a cannabis extract in the late 19th century, with its structure being fully identified in 1940. wikipedia.orgnih.gov American chemist Roger Adams made a significant breakthrough in 1942 by discovering and isolating Cannabidiol (CBD). wikipedia.org
A pivotal moment in cannabinoid research occurred in 1964 when Israeli professor Raphael Mechoulam and his team successfully isolated and elucidated the structure of THC. hemp-flower.comwikipedia.orgtrulieve.com Initially, it was believed that CBD was the natural precursor to THC. wikipedia.org However, subsequent research by Mechoulam's team revealed a more nuanced reality: the cannabis plant does not produce THC directly. Instead, it synthesizes THCA. hemp-flower.com This discovery was revolutionary, as it explained why consuming raw cannabis did not produce the same psychoactive effects as heated preparations. hemp-flower.com Early hypotheses had suggested that THCA might arise from CBDA through cyclization, but it is now understood that both THCA and CBDA are formed independently from their common precursor, CBGA. nih.govwikipedia.org
| Year | Discovery | Key Researcher(s) | Significance |
| 1940 | Full structure of Cannabinol (CBN) identified. | R.S. Cahn / Roger Adams | First cannabinoid structure fully elucidated. wikipedia.orgnih.gov |
| 1942 | Cannabidiol (CBD) discovered and isolated. | Roger Adams | Identified a major non-psychoactive cannabinoid. wikipedia.org |
| 1964 | Structure of Tetrahydrocannabinol (THC) elucidated. | Raphael Mechoulam | Identified the primary psychoactive component of cannabis. hemp-flower.comtrulieve.com |
| Post-1964 | Discovery that THCA is the true biosynthetic precursor to THC. | Raphael Mechoulam's Team | Explained why raw cannabis is non-psychoactive. hemp-flower.com |
| 1990s | THCA synthase enzyme identified. | - | Revealed the specific enzymatic step for THCA formation from CBGA. |
Academic Significance within Phytocannabinoid Research
The study of THCA is of considerable academic and scientific importance, extending beyond its role as a simple precursor. Research into THCA and its biosynthesis provides fundamental insights into plant biochemistry, enzymology, and genetics.
The enzyme responsible for its creation, THCA synthase, is a flavoprotein that catalyzes a unique oxidative cyclization reaction. wikipedia.orgscispace.com Understanding the structure and function of this enzyme is critical. For instance, polymorphisms in the gene encoding THCA synthase are directly responsible for the varying levels of THC found in different Cannabis sativa varieties, effectively distinguishing psychoactive "drug-type" plants from non-psychoactive "fiber-type" (hemp) plants. wikipedia.org
Furthermore, research suggests that THCA may have biological functions within the plant itself. THCA synthase is expressed in the glandular trichomes and secreted into the trichome's storage cavity. nih.gov It is hypothesized that THCA, along with the hydrogen peroxide produced during its synthesis, may contribute to the plant's self-defense mechanisms, as both are cytotoxic and can induce necrosis in leaf tissues, potentially deterring herbivores or pathogens. wikipedia.orgscispace.com
In recent years, the academic focus has expanded to investigate the properties of THCA as an independent compound, separate from its conversion to THC. hempylongstocking.comhemp-flower.com This growing body of research is carving out a niche for THCA as a compound of significant interest for its own biological activities. hempylongstocking.comgold-spectrum.com Understanding the complete biosynthetic pathway is also crucial for metabolic engineering, which aims to cultivate cannabis strains with specific cannabinoid profiles or to produce cannabinoids in other organisms. oup.comwur.nl This field of study is essential for advancing the potential therapeutic applications of a wide range of phytocannabinoids. harvard.edunih.govharvard.edu
Precursor Compounds and Enzymatic Conversion Cascade
The formation of THCA is initiated from foundational precursor compounds and proceeds through a specific enzymatic cascade. This process is central to the chemical profile of the cannabis plant.
Cannabigerolic acid (CBGA) is recognized as the direct precursor to THCA. wikipedia.orgblimburnseeds.comblimburnseeds.com Often referred to as the "mother of all cannabinoids," CBGA serves as a crucial branching point in the biosynthesis of several major cannabinoids. secretnature.comneurogan.com Within the cannabis plant, specialized enzymes direct the conversion of CBGA into different acidic cannabinoids, including THCA. secretnature.comblackbeardispensary.com
The synthesis of CBGA itself is a result of the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase. oup.comscispace.com Following its formation, CBGA is then available for conversion into THCA through the action of a specific synthase enzyme. oup.comscispace.com This enzymatic conversion is a key determinant of the final cannabinoid profile of a given Cannabis sativa strain. wikipedia.org
| Precursor Compound | Resulting Cannabinoid Acid |
| Cannabigerolic Acid (CBGA) | This compound (THCA) |
| Cannabigerolic Acid (CBGA) | Cannabidiolic acid (CBDA) |
| Cannabigerolic Acid (CBGA) | Cannabichromenic acid (CBCA) |
This table illustrates the role of CBGA as a common precursor for several major cannabinoid acids.
The enzyme responsible for the conversion of CBGA to THCA is this compound synthase (THCAS). wikipedia.orgblimburnseeds.com The discovery of THCAS clarified that THCA is derived from CBGA, rather than through the cyclization of cannabidiolic acid as previously thought. wikipedia.org This enzyme was identified as a 76kDa monomeric oxidoreductase. scispace.com
THCAS is primarily expressed in the glandular trichomes of Cannabis sativa. oup.comwikipedia.org Research has shown that THCAS is secreted into the storage cavity of these trichomes, where it facilitates the biosynthesis of THCA. oup.comnih.govscilit.com The gene encoding THCAS consists of a 1635-nucleotide open reading frame, which codes for a 545-amino acid polypeptide. scispace.comavensonline.org Polymorphisms in the THCAS gene can lead to variations in THC levels, distinguishing "drug-type" from "fiber-type" cannabis varieties. wikipedia.org
Enzymatic Mechanisms of THCA Synthase Catalysis
The catalytic activity of THCA synthase involves specific biochemical mechanisms that enable the precise conversion of CBGA into THCA. These mechanisms are dependent on the enzyme's structure and cofactors.
THCA synthase is classified as an oxidoreductase. nih.gov Its catalytic activity is dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgoregon-hempflower.com The enzyme utilizes FAD to catalyze the oxidative cyclization of the monoterpene moiety of CBGA to form THCA. wikipedia.orgconsensus.appnih.gov This reaction requires molecular oxygen and results in the production of hydrogen peroxide (H₂O₂) as a byproduct. oup.comwikipedia.orguniprot.org
The FAD cofactor is covalently bound to the enzyme at two key amino acid residues, His114 and Cys176. wikipedia.orgnih.govrcsb.org This covalent linkage is critical for the enzyme's function. avensonline.org The reaction mechanism involves the enzyme-bound FAD abstracting a hydride ion from CBGA, which initiates the cyclization process. researchgate.net
The conversion of CBGA to THCA involves a stereospecific oxidative cyclization of the geranyl moiety of CBGA. nih.gov This precise reaction ensures the formation of the specific three-dimensional structure of THCA. The catalytic mechanism involves the creation of a phenolic radical through single-electron oxidation, which is then followed by an intramolecular cyclization to form the characteristic tricyclic cannabinoid structure. oregon-hempflower.com
The active site of THCA synthase is highly organized, positioning the CBGA substrate in the exact orientation required for this successful cyclization. oregon-hempflower.com The carboxyl group of CBGA is necessary for the reaction to occur, as the enzyme shows no catalytic activity against cannabigerol (B157186) (CBG), which lacks this group. wikipedia.org
The three-dimensional structure of THCA synthase has been elucidated through X-ray crystallography, providing significant insights into its function. nih.govnih.govrcsb.org The enzyme's tertiary structure is divided into two distinct domains, Domain I and Domain II. wikipedia.orgnih.govrcsb.org The FAD coenzyme is positioned between these two domains. wikipedia.orgnih.govrcsb.org
Domain I is composed of eight alpha helices and eight beta sheets and is the domain to which the FAD cofactor is covalently bound. wikipedia.org Domain II consists of five alpha helices surrounded by eight beta sheets. wikipedia.org The crystal structure of THCA synthase was determined to a resolution of 2.75Å. nih.govrcsb.org This detailed structural information has been instrumental in understanding the enzyme's catalytic mechanism and substrate binding. nih.gov
| Structural Feature | Description |
| Molecular Weight | Approximately 60 kDa (protein), ~74 kDa (with glycosylation) wikipedia.org |
| Overall Structure | Monomeric enzyme with two domains (Domain I and II) wikipedia.orgnih.gov |
| Cofactor | Flavin Adenine Dinucleotide (FAD), covalently bound to His114 and Cys176 wikipedia.orgnih.gov |
| Domain I | 8 alpha helices and 8 beta sheets, covalently binds FAD wikipedia.org |
| Domain II | 5 alpha helices and 8 beta sheets wikipedia.org |
| X-ray Crystal Resolution | 2.75 Å nih.govrcsb.org |
This table summarizes the key structural characteristics of THCA synthase as determined by X-ray crystallography and other analytical methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONUSSAWGCZMV-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178701 | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-85-0 | |
| Record name | Δ9-Tetrahydrocannabinolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta(9)-Tetrahydrocannabinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Conversion and Stability Dynamics of Delta 9 Tetrahydrocannabinolic Acid
Decarboxylation Pathways to delta(9)-Tetrahydrocannabinol (THC)
The conversion of Δ9-THCA to Δ9-THC is primarily achieved through a process called decarboxylation, which involves the removal of a carboxyl group from the Δ9-THCA molecule. blacktiecbd.net This reaction is fundamental to the activation of the psychoactive properties of cannabis.
The decarboxylation of Δ9-THCA is a non-enzymatic reaction, meaning it occurs without the aid of enzymes. mdpi.com The process is primarily driven by heat. mdpi.com When heat is applied, the carboxylic acid group (–COOH) is released from the Δ9-THCA molecule in the form of carbon dioxide (CO₂), resulting in the formation of Δ9-THC. blacktiecbd.net This transformation follows pseudo-first-order reaction kinetics. researchgate.net Research suggests that this reaction may be an acid-catalyzed keto-enol type mechanism. researchgate.netnih.gov The stoichiometry of this reaction indicates a complete conversion of Δ9-THCA to Δ9-THC under ideal conditions, with no significant side reactions or by-products. nih.gov
Temperature is a critical factor influencing the rate of decarboxylation. The conversion rate of Δ9-THCA to Δ9-THC increases with rising temperatures. upb.ro Studies have shown that at lower temperatures, the reaction is slow, but it accelerates considerably as the temperature increases. thecbggurus.com For instance, at 120°C, complete decarboxylation of Δ9-THCA can be achieved in 90 minutes, while at 160°C, it only takes 20 minutes. thecbggurus.com
The optimal temperature range for efficient decarboxylation without significant degradation of THC is a key area of research. Some studies suggest a range of 220°F to 320°F (104°C to 160°C), while others indicate a sweet spot around 315°F (157°C). hemponix.comcheefbotanicals.com It has been observed that at temperatures above 100°C, while the conversion of Δ9-THCA increases, the resulting Δ9-THC can begin to degrade. thecbggurus.com The activation energy for the decarboxylation of Δ9-THCA has been reported to be approximately 84.8 to 85 kJ/mol. researchgate.netnih.gov
| Temperature (°C) | Time to Near Completion | Observations |
|---|---|---|
| 80 | > 60 minutes | Reaction is slow and does not reach completion within 60 minutes. nih.gov |
| 95 | > 60 minutes | Reaction does not reach completion within 60 minutes. nih.gov |
| 110 | 30 minutes | Concentration of Δ9-THCA approaches zero. nih.gov |
| 115 | 40 minutes | Complete decarboxylation with no formation of Cannabinol (B1662348) (CBN). mdpi.com |
| 130 | 9 minutes | Concentration of Δ9-THCA approaches zero. nih.gov |
| 145 | 6 minutes | Concentration of Δ9-THCA approaches zero. nih.gov |
| 160 | Complete | Formation of CBN, an oxidation product, is observed. nih.gov |
Exposure to light and various storage conditions can also influence the conversion of Δ9-THCA. Light, along with oxygen, can promote the degradation of Δ9-THC, the product of decarboxylation, into cannabinol (CBN). mdpi.com Therefore, storing cannabis and its extracts in the absence of light is crucial for preserving the concentration of Δ9-THC.
Studies on the storage of cannabis trimmings have shown that Δ9-THCA decreases over time under all storage conditions, with the most rapid degradation occurring at higher temperatures. anresco.com For instance, at 30°C, the degradation of Δ9-THCA is significantly faster than at 4°C. anresco.com Storing samples in amber jars, which block light, can marginally reduce the rate of Δ9-THCA degradation to Δ9-THC and the subsequent degradation of Δ9-THC to CBN. anresco.com Time remains the most significant factor in the degradation of potency. anresco.com
Stability Profiles in Research Matrices and Formulations
The stability of Δ9-THCA is a critical consideration in research and the development of formulations. Its susceptibility to degradation necessitates careful handling and storage to ensure the accuracy of analytical results and the integrity of products.
The choice of solvent can impact the stability of Δ9-THCA. In a study comparing extraction solvents, it was found that in 80% methanol (B129727), Δ9-THCA was considered unstable after 24 hours at room temperature, with a reduction of 6.7%. nih.gov Exposure to light under these conditions led to an 11-23% reduction of acidic cannabinoids within 24 hours. nih.gov In contrast, extracts in a 9:1 methanol/chloroform mixture were found to be stable for 36 hours at 22°C and 48 hours at 4°C. nih.gov Mixed calibration standards of cannabinoids in 80% methanol showed significant degradation of Δ9-THCA after 30 hours at room temperature and after 48 hours at -20°C. nih.gov However, the standards were stable for 72 hours at 4°C. nih.gov
The stability of Δ9-THCA in plant material and as a certified reference material is influenced by temperature and light. Long-term storage studies of cannabis oil have shown a steady decay of Δ9-THC over four years, with a more pronounced decay when samples were exposed to light at 22°C compared to storage in darkness at 4°C. researchgate.net
For certified reference materials, storage conditions are critical. Δ9-THCA is reported to be stable for 3 months at -20°C, 2 weeks at 5°C, and only 4 days at room temperature. aphios.com It is very unstable and decomposes rapidly in the presence of oxygen, light, and acids. aphios.com Therefore, it is recommended to store Δ9-THCA standards at -20°C or colder and to avoid exposure to oxygen, acids, and direct sunlight. aphios.comrestek.com
| Matrix/Solvent | Temperature | Light Condition | Duration | Observed Stability/Degradation |
|---|---|---|---|---|
| Cannabis Trimmings | 30°C | Not specified | Ongoing | Most rapid degradation of Δ9-THCA. anresco.com |
| Cannabis Trimmings | 4°C | Not specified | Until 210 days | Relatively stable (<25% degradation). anresco.com |
| 80% Methanol Extract | 22°C (Room Temp) | Dark | 24 hours | Unstable, 6.7% reduction. nih.gov |
| 80% Methanol Extract | 22°C (Room Temp) | Light | 24 hours | 11-23% reduction. nih.gov |
| 9:1 Methanol/Chloroform Extract | 22°C (Room Temp) | Not specified | 36 hours | Stable. nih.gov |
| 9:1 Methanol/Chloroform Extract | 4°C | Not specified | 48 hours | Stable. nih.gov |
| 80% Methanol Standard | 4°C | Dark | 72 hours | Stable. nih.gov |
| Δ9-THCA Standard | -20°C | Dark | 3 months | Stable. aphios.com |
| Δ9-THCA Standard | 5°C | Dark | 2 weeks | Stable. aphios.com |
| Δ9-THCA Standard | Room Temperature | Dark | 4 days | Stable. aphios.com |
Pharmacological Research and Biological Activities of Delta 9 Tetrahydrocannabinolic Acid
Receptor and Molecular Target Interactions (In Vitro Studies)
Delta(9)-Tetrahydrocannabinolic acid (Δ⁹-THCA), the primary non-psychoactive cannabinoid found in raw Cannabis sativa, has been the subject of increasing pharmacological interest. nih.gov Unlike its decarboxylated counterpart, Δ⁹-tetrahydrocannabinol (THC), Δ⁹-THCA interacts with the body's physiological systems through various molecular pathways without inducing significant cannabimimetic effects. nih.govrealmofcaring.org In vitro research has begun to elucidate its complex interactions with a range of receptors and enzymes, revealing a pharmacological profile distinct from that of THC.
Cannabinoid Receptor (CB1, CB2) Binding Affinities and Efficacy
The interaction of Δ⁹-THCA with the canonical cannabinoid receptors, CB1 and CB2, is characterized by significantly lower affinity compared to THC. nih.govresearchgate.net This difference is considered a primary reason for Δ⁹-THCA's lack of psychoactivity, as high-affinity binding to the CB1 receptor, which is highly concentrated in the central nervous system, is a key mechanism for THC's effects. realmofcaring.orgjointcommerce.com
Competition binding assays using transfected HEK cells have shown that Δ⁹-THCA has a weak but measurable affinity for both human CB1 (hCB1) and CB2 (hCB2) receptors. nih.govresearchgate.net Studies have reported approximate inhibitory constant (Ki) values of 3.1 μM at hCB1 and 12.5 μM at hCB2. nih.govresearchgate.net In contrast, THC demonstrates a much stronger binding affinity, reported to be 62-fold greater at hCB1 and 125-fold greater at hCB2. nih.govjointcommerce.com The significant disparity in binding affinity is a critical differentiator between the two compounds. nih.gov It is worth noting that the inherent instability of Δ⁹-THCA and its tendency to decarboxylate into THC can complicate in vitro studies, potentially leading to results that partially reflect the activity of its THC contaminant. nih.govresearchgate.net
In terms of efficacy, Δ⁹-THCA's activity at cannabinoid receptors is minimal. At a concentration of 10 μM, it has been observed to slightly inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) at the CB1 receptor, which suggests weak agonist activity. nih.govresearchgate.net However, it shows no measurable efficacy at the CB2 receptor in similar assays. nih.govresearchgate.net Further research indicates that while Δ⁹-THCA can reverse the effect of a selective CB2 receptor agonist, it does not demonstrate the same effect against a selective CB1 receptor agonist. researchgate.net
Binding Affinities of Δ⁹-THCA and Δ⁹-THC at Cannabinoid Receptors
| Compound | Receptor | Approximate Ki Value (μM) | Relative Affinity Compared to Δ⁹-THCA |
|---|---|---|---|
| Δ⁹-THCA | CB1 | 3.1 | - |
| Δ⁹-THC | CB1 | ~0.050 | ~62-fold greater nih.govjointcommerce.com |
| Δ⁹-THCA | CB2 | 12.5 | - |
| Δ⁹-THC | CB2 | ~0.100 | ~125-fold greater nih.govjointcommerce.com |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Beyond the classical cannabinoid receptors, Δ⁹-THCA has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.net PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory processes. greenleafmc.ca Research has demonstrated that several cannabinoid acids, including Δ⁹-THCA, can bind to and activate PPARγ with higher potency than their neutral, decarboxylated products. nih.gov
The interaction of Δ⁹-THCA with PPARγ has been shown to be functionally significant. Studies have confirmed its activity as a PPARγ agonist, and this mechanism is linked to potential neuroprotective effects. nih.govresearchgate.net For instance, the neuroprotective activity of Δ⁹-THCA observed in a mouse model of Huntington's disease was found to be dependent on a PPARγ-pathway. nih.govgreenleafmc.ca Further in vitro experiments have shown that Δ⁹-THCA competes with rosiglitazone, a known PPARγ agonist, suggesting they may act on the same binding site. greenleafmc.ca
Activity of Δ⁹-THCA at PPARγ
| Molecular Target | Activity of Δ⁹-THCA | Observed In Vitro Effect | Associated Biological Relevance |
|---|---|---|---|
| PPARγ | Potent Agonist nih.govresearchgate.net | Binds to and activates the receptor, competes with known agonists like rosiglitazone. nih.govgreenleafmc.ca | Neuroprotection, anti-inflammatory actions. nih.govgreenleafmc.ca |
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism
Δ⁹-THCA has been identified as a significant modulator of transient receptor potential (TRP) channels. Specifically, it has been reported to be the most potent antagonist of the TRPM8 channel among all tested phytocannabinoids. realmofcaring.orgnih.gov The TRPM8 receptor is a cold- and menthol-sensing channel involved in thermosensation and has been implicated in various physiological processes. The finding that Δ⁹-THCA attaches to and antagonizes this receptor highlights a non-cannabinoid receptor pathway for its activity. youtube.com
Modulation of Endocannabinoid Metabolizing Enzymes (e.g., DGLα, MGL)
In vitro studies suggest that Δ⁹-THCA can influence the endocannabinoid system not only through direct receptor interaction but also by modulating the enzymes responsible for endocannabinoid metabolism. nih.gov Research indicates that Δ⁹-THCA may inhibit diacylglycerol lipase (B570770) alpha (DGLα) and monoacylglycerol lipase (MGL). realmofcaring.orgnih.gov These enzymes are critical for the synthesis and degradation, respectively, of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov In contrast, Δ⁹-THCA does not appear to affect the enzymes involved in the metabolism of anandamide (B1667382) (AEA). nih.gov
Cyclooxygenase (COX) Inhibition
The anti-inflammatory potential of cannabinoids has often been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. nih.govrealmofcaring.org However, research into Δ⁹-THCA's activity at these enzymes shows it to be a very weak inhibitor.
Studies comparing various cannabinoids found that while cannabidiolic acid (CBDA) is a selective and potent inhibitor of COX-2, Δ⁹-THCA is a much less potent inhibitor of this enzyme, with a half-maximal inhibitory concentration (IC₅₀) value greater than 100 μM. nih.govresearchgate.netcapes.gov.br At a concentration of 100 μM, Δ⁹-THCA was found to inhibit COX-2 activity by only about 10%. researchgate.net This indicates that the anti-inflammatory properties attributed to Δ⁹-THCA are likely mediated through mechanisms other than direct COX inhibition. researchgate.netkalapa-clinic.com
Inhibitory Activity of Cannabinoid Acids on COX-2
| Compound | Target Enzyme | IC₅₀ Value (μM) |
|---|---|---|
| Δ⁹-THCA | COX-2 | > 100 nih.govresearchgate.net |
| CBDA | COX-2 | ~2 nih.gov |
Interactions with Other Proposed Molecular Targets (e.g., GPR55)
In addition to the targets detailed above, research suggests Δ⁹-THCA may interact with other molecules. One such target is the Transient Receptor Potential Ankryin 1 (TRPA1) channel, which is involved in sensing pungent and irritant compounds. youtube.com Some evidence suggests that Δ⁹-THCA may activate the TRPA1 receptor. youtube.com Information regarding the direct interaction of Δ⁹-THCA with other proposed cannabinoid receptors, such as the orphan G protein-coupled receptor 55 (GPR55), is less defined in the current scientific literature.
Immunomodulatory Mechanisms (e.g., TNF expression suppression)
This compound (Δ⁹-THCA) has demonstrated notable immunomodulatory activities, particularly in the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Research has shown that Δ⁹-THCA possesses potent anti-inflammatory properties. In a mouse model of collagen-induced arthritis, treatment with Δ⁹-THCA fully normalized the levels of TNF-α and IL-6. This effect was found to be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and cannabinoid receptor 1 (CB1) pathways. nih.gov The anti-arthritic effects of Δ⁹-THCA, including the reduction of inflammatory markers, were blocked by antagonists for both PPARγ and CB1 receptors, highlighting the compound's specific interaction with these signaling pathways to exert its immunomodulatory effects. nih.gov
Further studies have indicated that Δ⁹-THCA's anti-inflammatory action is linked to its ability to modulate cytokine expression. In mice fed a high-fat diet, Δ⁹-THCA demonstrated significant anti-inflammatory activity by reducing the expression of TNF-α. This effect was also associated with the stimulation of PPARγ. researchgate.net These findings underscore the potential of Δ⁹-THCA as a modulator of the immune response, with a specific mechanism involving the downregulation of key inflammatory mediators like TNF-α.
Preclinical Investigations of Biological Effects (In Vitro and Animal Models)
Anti-inflammatory Actions in Experimental Models
Preclinical studies have provided substantial evidence for the anti-inflammatory effects of Δ⁹-THCA in various experimental models. In models of colon inflammation, the anti-inflammatory activity of cannabis extracts was attributed to Δ⁹-THCA. nih.gov This effect was observed in colon epithelial cell lines and in colon tissue biopsies from patients with inflammatory bowel disease (IBD). The mechanism of action was found to be at least partially mediated through the GPR55 receptor. nih.gov Furthermore, Δ⁹-THCA was shown to suppress the expression of cyclooxygenase-2 (COX2) and metalloproteinase-9 (MMP9) genes, both of which are involved in inflammatory processes, in both cell cultures and colon tissues. nih.gov
In a well-established animal model of arthritis, the collagen-induced arthritis (CIA) model in mice, Δ⁹-THCA demonstrated significant anti-arthritic activity. nih.gov It was effective in preventing the infiltration of inflammatory cells, reducing synovium hyperplasia, and preventing cartilage damage. nih.gov The anti-inflammatory effect in this model was linked to the inhibition of the expression of inflammatory and catabolic genes in the knee joints. The study also confirmed that these effects were blocked by antagonists of both CB1 receptors and PPARγ, indicating a dual pathway for its anti-inflammatory action. nih.gov
Neuroprotective Effects in Cellular and Animal Models
Δ⁹-THCA has emerged as a compound with significant neuroprotective potential in a variety of cellular and animal models of neurological damage and neurodegenerative diseases.
In preclinical models of Parkinson's disease, cannabinoids have shown promise in protecting dopaminergic neurons. nih.gov Specifically, Δ⁹-THCA has been identified as a neuroprotective agent in murine mesencephalic cultures affected by the neurotoxin MPP+, a compound used to model Parkinson's disease. nih.gov
Research into Huntington's disease has also highlighted the neuroprotective capabilities of Δ⁹-THCA. A collaborative study demonstrated that Δ⁹-THCA exerts potent neuroprotective effects in an animal model of Huntington's disease. The compound was found to improve motor deficits and prevent striatal degeneration. Furthermore, it attenuated microgliosis and astrogliosis, which are inflammatory responses in the brain, and downregulated the expression of proinflammatory mediators associated with the disease. These neuroprotective actions are believed to be mediated through the activation of PPARγ receptors, which bypasses the psychotropic effects associated with CB1 receptor activation.
The neuroprotective properties of Δ⁹-THCA are also linked to its ability to combat oxidative stress and prevent cell death. In cellular models relevant to Parkinson's disease, Δ⁹-THCA has been shown to protect dopaminergic neurons from cell death induced by MPP+. nih.gov This neurotoxin is known to inhibit complex I of the mitochondrial respiratory chain, leading to excessive radical formation and subsequent cell degeneration.
The antioxidant capabilities of cannabinoids, including Δ⁹-THCA, are considered a key factor in their neuroprotective effects. They have been shown to protect against oxidative stress by blocking the production of reactive oxygen species (ROS). nih.gov While much of the early research focused on other cannabinoids, the evidence suggests that the antioxidant properties are a shared characteristic that contributes to their therapeutic potential in oxidative neurological disorders. nih.govnih.gov In the context of Huntington's disease models, the neuroprotective effects of cannabinoids have been associated with their antioxidant and CB1/CB2 receptor-independent properties, particularly against toxicity induced by mitochondrial inhibitors that promote oxidative injury. nih.gov
Antiemetic Properties in Animal Models
Δ⁹-THCA has demonstrated potent antiemetic properties in various animal models, suggesting it may be a powerful alternative for the treatment of nausea and vomiting. nih.govnih.gov In studies using rats, Δ⁹-THCA was effective in suppressing conditioned gaping, a behavior indicative of nausea, induced by lithium chloride (LiCl). nih.govnih.gov This effect was observed in response to both a flavor paired with LiCl and a context previously associated with the nausea-inducing agent. nih.govnih.gov
Similarly, in Suncus murinus (the musk shrew), a species capable of vomiting, Δ⁹-THCA was shown to reduce LiCl-induced vomiting. nih.govnih.gov The mechanism behind these antiemetic and anti-nausea effects appears to be mediated by the CB1 receptor. The suppressive effects of Δ⁹-THCA on both conditioned gaping in rats and vomiting in Suncus murinus were blocked by the administration of a CB1 receptor antagonist. nih.govnih.gov Notably, Δ⁹-THCA did not induce hypothermia or reduce locomotion, which are typical CB1 agonist-like effects, indicating a potentially different mode of action or a more targeted effect. nih.govnih.gov
Antineoplastic Potential in Cellular Models
Research into the antineoplastic properties of this compound (Δ⁹-THCA) has indicated potential antiproliferative effects in various cancer cell lines. While studies focusing solely on Δ⁹-THCA are less numerous than those on its decarboxylated counterpart, delta(9)-tetrahydrocannabinol (THC), the existing evidence suggests a role in inhibiting cancer cell growth.
Studies have demonstrated that Δ⁹-THCA can decrease cell proliferation in specific cancer cell types. For instance, in vitro research has established its inhibitory effects on human breast and prostate cancer cells. The compound exhibited dose-dependent inhibition of proliferation in both MCF-7 and MDA-MB-231 breast cancer cell lines, as well as in the DU-145 prostate cancer cell line.
While Δ⁹-THCA itself has shown limited direct activity against certain cancer cells, such as PANC-1 pancreatic cancer cells, its derivatives have demonstrated significant antineoplastic potential. nih.govnih.gov Synthetic derivatives of Δ⁹-THCA, notably ALAM027 and ALAM108, have been tested against a panel of human tumor cell lines, showing varied but promising inhibitory activity. bilpubgroup.comresearchgate.net These derivatives have exhibited growth inhibition in cell lines for breast, prostate, colorectal, lung, glioblastoma, and multiple myeloma, suggesting that the fundamental structure of Δ⁹-THCA is a viable backbone for the development of potent anticancer agents. bilpubgroup.comresearchgate.net For example, in pancreatic cancer cell lines (PANC-1 and AsPC-1), where Δ⁹-THCA showed little activity, its derivatives produced a significant inhibition of cell growth. nih.gov
The following table summarizes the observed antiproliferative activity of Δ⁹-THCA and its derivatives in various cancer cell lines.
Table 1: Antiproliferative Activity of Δ⁹-THCA and Its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) |
|---|---|---|---|
| Δ⁹-THCA | MCF-7 | Breast | 9.8 |
| MDA-MB-231 | Breast | 18.2 | |
| DU-145 | Prostate | ~25 | |
| ALAM027 | T47D | Breast | 6.7 |
| PC-3 | Prostate | 12.0 | |
| Caco-2 | Colon | 11.2 | |
| A549 | Lung | 1.3 | |
| ALAM108 | HT-29 | Colorectal | 11.0 |
| A549 | Lung | 1.3 | |
| U87MG | Glioblastoma | 3.37 | |
| PANC-1 | Pancreatic | Significant inhibition |
Note: Specific IC₅₀ values for ALAM108 on pancreatic cell lines were not detailed in the source material, but the compound showed greater activity than ALAM027. nih.gov
Metabolic Regulation in Animal Models (e.g., Adiposity and Insulin (B600854) Resistance)
In the context of metabolic diseases, Δ⁹-THCA has been investigated for its potential to regulate processes associated with diet-induced obesity. Animal models have provided significant insights, demonstrating that Δ⁹-THCA can ameliorate several symptoms of metabolic syndrome.
A key mechanism underlying these effects is the activity of Δ⁹-THCA as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govgreenleafmc.caresearchgate.net PPARγ is a crucial regulator of adipogenesis, lipid metabolism, and insulin sensitivity. By activating this receptor, Δ⁹-THCA influences gene expression related to these metabolic pathways. nih.gov
In studies using mouse models of high-fat diet (HFD)-induced obesity, the administration of Δ⁹-THCA led to significant beneficial outcomes. Chronic treatment with Δ⁹-THCA markedly reduced the gain in body weight and fat mass typically caused by an HFD. Furthermore, it substantially improved glucose intolerance and insulin resistance, which are hallmarks of type 2 diabetes. The compound also demonstrated a protective effect on the liver, preventing the development of hepatic steatosis (fatty liver). nih.gov
The table below details the findings from animal studies on the metabolic effects of Δ⁹-THCA.
Table 2: Effects of Δ⁹-THCA on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Model | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Body Weight & Fat Mass | HFD-induced obese mice | Significantly reduced body weight gain and fat mass. | PPARγ Agonism |
| Glucose Metabolism | HFD-induced obese mice | Markedly ameliorated glucose intolerance and insulin resistance. | PPARγ Agonism |
| Liver Health | HFD-induced obese mice | Largely prevented liver steatosis. | PPARγ Agonism |
| Adipose Tissue | HFD-induced obese mice | Caused browning of inguinal white adipose tissue (iWAT); prevented adipogenesis. | PPARγ Agonism |
| Inflammation | HFD-induced obese mice | Displayed potent anti-inflammatory actions; prevented macrophage infiltration in fat tissues. | PPARγ Agonism |
Analytical Methodologies for Delta 9 Tetrahydrocannabinolic Acid Quantification in Research
Extraction and Sample Preparation Techniques for Research Samples
The initial and critical step in the analysis of Δ⁹-THCA from research samples, particularly from complex matrices like plant material, is the extraction and preparation of the sample. The choice of method can significantly influence the accuracy and efficiency of the quantification.
Commonly employed techniques include:
Solvent Extraction: This is a fundamental technique where solvents like ethanol (B145695), methanol (B129727), or diethyl ether are used to dissolve cannabinoids from the plant matrix. vt.edu The selection of the solvent is critical as its polarity affects the extraction efficiency of different phytochemicals. vt.edu For instance, ethanol is often preferred for cannabinoid extraction. nih.gov To preserve the acidic form of cannabinoids like Δ⁹-THCA, extraction should ideally be performed at room temperature. nih.gov
Soxhlet Extraction: A classical method that uses a specialized apparatus to continuously wash the sample with a solvent. nih.gov While effective, the prolonged exposure to heat during this process can lead to the degradation of Δ⁹-THCA into delta(9)-Tetrahydrocannabinol (Δ⁹-THC). nih.gov
Dynamic Maceration: This technique involves soaking the sample in an organic solvent, followed by agitation. nih.gov It is a relatively inexpensive and popular method for obtaining bioactive compounds. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for cannabinoid quantification. vt.educannabisindustryjournal.com It involves an extraction and cleanup step that can yield high recovery rates for Δ⁹-THCA. vt.edu Research has shown that a QuEChERS extraction can result in significantly higher calculated concentrations of Δ⁹-THCA compared to other methods. vt.edu
Solid-Phase Extraction (SPE): This technique is used for sample clean-up and concentration. It involves passing the sample extract through a solid adsorbent that retains interfering substances while allowing the analyte of interest to be eluted. nih.gov
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. It is often used as a clean-up step after initial solvent extraction. nih.gov
The efficiency of these extraction methods can vary, highlighting the need for standardized procedures in research to ensure comparable results. vt.edu
Table 1: Comparison of Extraction Techniques for Δ⁹-THCA
| Technique | Principle | Advantages | Disadvantages in Research Context |
|---|---|---|---|
| Solvent Extraction | Dissolving the analyte in a suitable solvent. | Simple, versatile. | Efficiency depends on solvent choice; may extract interfering compounds. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency. | Thermally sensitive compounds like Δ⁹-THCA can degrade. nih.gov |
| Dynamic Maceration | Soaking and agitating the sample in a solvent. | Inexpensive, simple. | Can be time-consuming. |
| QuEChERS | Acetonitrile (B52724) extraction followed by dispersive solid-phase extraction for cleanup. | Fast, high throughput, high recovery. vt.edu | May require optimization for specific matrices. |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid adsorbent. | Effective for sample cleanup and concentration. | Can be more expensive and require method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good for removing interfering substances. nih.gov | Can be labor-intensive and use large volumes of organic solvents. |
Chromatographic Separation Methods (e.g., Liquid Chromatography, Gas Chromatography)
Chromatography is a fundamental technique for separating the components of a mixture. cannabissciencetech.com For Δ⁹-THCA analysis, the two most prominent methods are Liquid Chromatography (LC) and Gas Chromatography (GC). cannabissciencetech.comnih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used techniques for the quantification of cannabinoids. cannabissciencetech.comnih.govum.edu.mt A key advantage of LC is its ability to analyze Δ⁹-THCA in its native, acidic form without the need for derivatization. rsc.orgyoutube.com This is because the separation occurs at ambient temperatures, preventing the heat-induced decarboxylation of Δ⁹-THCA to Δ⁹-THC. rsc.orgnih.gov
Typical LC systems for Δ⁹-THCA analysis utilize:
Stationary Phase: Reversed-phase columns, most commonly C18, are predominantly used for cannabinoid separation. um.edu.mtnih.gov
Mobile Phase: A mixture of organic solvents (like acetonitrile or methanol) and water, often with an acid additive like formic acid, is used to elute the compounds from the column. rsc.orgyoutube.com
Gas Chromatography (GC): GC is another powerful separation technique. However, for the analysis of acidic cannabinoids like Δ⁹-THCA, it presents a significant challenge. nih.gov The high temperatures of the GC injection port cause decarboxylation, converting Δ⁹-THCA into Δ⁹-THC. rsc.orgnih.gov This means that GC analysis without a prior derivatization step will measure the "total THC" content rather than quantifying Δ⁹-THCA and Δ⁹-THC separately. nih.gov To accurately quantify Δ⁹-THCA using GC, a derivatization step is necessary to protect the carboxylic acid group from decarboxylation. nih.govnih.gov This process can be time-consuming. researchgate.net
Mass Spectrometry (MS) Techniques for Identification and Quantification (e.g., LC-MS/MS, GC-MS)
Mass spectrometry is a powerful detection technique that is often coupled with chromatographic separation methods to provide high sensitivity and selectivity for the identification and quantification of Δ⁹-THCA. consensus.app
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a gold standard for cannabinoid analysis. researchgate.net It combines the excellent separation capabilities of LC with the highly selective and sensitive detection of tandem mass spectrometry. rsc.org This technique allows for the direct analysis of Δ⁹-THCA without derivatization and offers very low limits of detection and quantification. rsc.orgresearchgate.net In LC-MS/MS, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a widely used technique for cannabinoid analysis. nih.gov As mentioned, it requires a derivatization step for the accurate quantification of Δ⁹-THCA. nih.gov The mass spectrometer in a GC-MS system fragments the analyte molecules, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) or tandem mass spectrometry (GC-MS/MS) can be used to enhance sensitivity and selectivity. researchgate.netresearchgate.net
Table 2: Comparison of Chromatographic and Mass Spectrometry Techniques
| Technique | Separation Principle | Detection Principle | Derivatization for Δ⁹-THCA | Key Research Advantages |
|---|---|---|---|---|
| HPLC-UV/DAD | Partitioning between a liquid mobile phase and a solid stationary phase. | Ultraviolet-Visible light absorbance. | Not required. | Robust, widely available, quantifies native acidic form. nih.gov |
| GC-FID/MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Flame ionization or mass fragmentation. | Required for accurate quantification. nih.govnih.gov | High resolution, can quantify terpenes simultaneously. nih.gov |
| LC-MS/MS | Same as HPLC. | Mass-to-charge ratio of fragmented ions. | Not required. | High sensitivity, high selectivity, considered a gold standard. consensus.appresearchgate.net |
| GC-MS/MS | Same as GC. | Mass-to-charge ratio of fragmented ions. | Required for accurate quantification. researchgate.netresearchgate.net | High sensitivity and selectivity for complex matrices. researchgate.net |
Spectroscopic Characterization Methods in Research Contexts
While chromatography coupled with mass spectrometry are the primary tools for quantification, spectroscopic methods play a role in the characterization of Δ⁹-THCA in research.
Ultraviolet-Visible (UV-Vis) Spectroscopy: In HPLC systems, a UV detector, often a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is commonly used. nih.gov This detector measures the absorbance of UV light by the analyte as it elutes from the column. Acidic cannabinoids like Δ⁹-THCA have characteristic absorption peaks at specific wavelengths (around 270 nm and 310 nm), which aids in their identification and quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. In research, NMR analysis can be used to confirm the identity and structure of isolated and purified Δ⁹-THCA. future4200.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule. For Δ⁹-THCA, it can confirm the presence of the carboxylic acid group.
Method Validation and Quality Control in Academic Research
To ensure the reliability and accuracy of research findings, the analytical methods used for Δ⁹-THCA quantification must be properly validated. researchgate.netnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net Key validation parameters, often following guidelines from organizations like the International Council for Harmonisation (ICH), include: nih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.govresearchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.govresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. nih.govresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.govresearchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govrsc.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.govresearchgate.net
In academic research, quality control (QC) samples with known concentrations of Δ⁹-THCA are typically analyzed alongside unknown samples to monitor the performance of the analytical method. ethz.ch
Applications in Research for Consumption Pattern and Biosynthetic Pathway Studies
The accurate quantification of Δ⁹-THCA is essential for various research applications.
Consumption Pattern Studies: The presence of Δ⁹-THCA in biological samples like oral fluid, serum, and urine can indicate consumption of cannabis products, as the decarboxylation process during heating (e.g., smoking) is often incomplete. nih.gov Analytical methods are used to detect and quantify Δ⁹-THCA and its metabolites in these matrices to better understand cannabis consumption patterns. researchgate.net Furthermore, differentiating between hemp (low Δ⁹-THC) and marijuana (high Δ⁹-THC) for regulatory purposes relies on the accurate quantification of both Δ⁹-THC and Δ⁹-THCA, as the total Δ⁹-THC content is calculated by taking into account the potential conversion of Δ⁹-THCA to Δ⁹-THC. nih.govchromatographyonline.com
Biosynthetic Pathway Studies: Research into the biosynthesis of cannabinoids in Cannabis sativa and in heterologous systems like yeast relies heavily on accurate analytical methods. mdpi.comnih.gov These methods are used to identify and quantify the intermediates and final products of the biosynthetic pathway, such as the conversion of cannabigerolic acid (CBGA) to Δ⁹-THCA by the enzyme THCA synthase. mdpi.comresearchgate.net By quantifying these compounds, researchers can model the pathway, identify bottlenecks, and engineer the process to improve yields of specific cannabinoids. nih.govresearchgate.net
Plant Biology and Ecological Significance of Delta 9 Tetrahydrocannabinolic Acid
Accumulation Patterns in Cannabis sativa Chemovars
The concentration and accumulation of delta(9)-Tetrahydrocannabinolic acid are not uniform across all Cannabis sativa plants. Instead, they vary significantly depending on the plant's chemovar, a term used to classify cannabis varieties based on their specific chemical profiles. nih.gov Marijuana cultivars, for instance, are known to produce high levels of THCA, which can exceed 24% of the inflorescence's dry weight. nih.gov In contrast, hemp cultivars are characterized by substantially lower THCA production and higher levels of cannabidiolic acid (CBDA). nih.gov
The biosynthesis of THCA and CBDA follows the same pathway until the final step, where the enzymes THCA synthase and CBDA synthase determine the primary cannabinoid produced. nih.gov Genetic factors, specifically the genes encoding these two synthases, are believed to be allelic and play a crucial role in defining a plant's chemotype. nih.gov
Recent research has also identified and quantified a structural isomer of THCA, cis-Δ9-tetrahydrocannabinolic acid (cis-Δ9-THCA), in various cannabis chemotypes. nih.govresearchgate.net Studies quantifying cannabinoids in different chemovars have revealed distinct accumulation patterns. For example, one analysis of five chemovars showed Δ9-THC concentrations (derived from THCA upon heating) ranging from 0.45 mg/ml to 7.54 mg/ml, alongside varying levels of other cannabinoids, including THCA itself. nih.gov Another study focusing on the cis-Δ9-THCA isomer found the highest concentrations in CBD-rich varieties, with lower levels in chemotypes containing cannabigerol (B157186) (CBG) or a balanced CBD/THC profile. nih.govaminer.cn
The table below illustrates the varying cannabinoid content found in different Cannabis sativa chemovars, highlighting the diversity in THCA accumulation.
Table 1: Cannabinoid Content in Selected Cannabis sativa Chemovar Extracts
| Chemovar | Δ9-THC (mg/ml) | CBD (mg/ml) | Other Cannabinoids Detected |
|---|---|---|---|
| H3 | 7.54 | 0.02 | CBC, CBG, CBDV, CBDA, CBN, THCV, THCA |
| CTL-X02.H1 | 0.45 | 2.91 | CBC, CBG, CBDV, CBDA, CBN, THCV, THCA |
| CTL-P01.H1 | Low | 4.52 - 6.52 | CBC, CBG, CBDV, CBDA, CBN, THCV, THCA |
| CTL-G01.H8 | Low | 4.52 - 6.52 | CBC, CBG, CBDV, CBDA, CBN, THCV, THCA |
| CTL-G03.H2 | Low | 4.52 - 6.52 | CBC, CBG, CBDV, CBDA, CBN, THCV, THCA |
Data sourced from a 2020 study on Cannabis sativa chemovar extracts. nih.gov Note: Δ9-THC levels are post-extraction and indicative of the original THCA content.
Physiological Functions of THCA in the Cannabis Plant
In its natural state within the Cannabis sativa plant, THCA performs critical physiological functions that contribute to the plant's survival and interaction with its environment. These roles are primarily centered on defense and the regulation of cellular processes.
Defense Mechanisms Against Herbivory and Pathogens
Cannabis sativa produces secondary metabolites like cannabinoids and terpenes as a defense against a range of environmental stressors, including pests and pathogens. wikipedia.orgroyalqueenseeds.com The viscous resin containing THCA, produced in glandular trichomes on the plant's surface, acts as a protective shield. royalqueenseeds.com
Research strongly supports the hypothesis that cannabinoids play a defensive role against chewing herbivores. oup.comresearchgate.net Field studies have demonstrated an inverse correlation between the concentration of foliar cannabinoids and the extent of damage from herbivores. oup.comresearchgate.net In laboratory settings, larvae of the cabbage looper (Trichoplusia ni) consumed less leaf area and exhibited reduced growth when feeding on cannabis leaves with higher cannabinoid content. oup.com Furthermore, when cannabinoids were added to an artificial diet, the larvae showed decreased growth and lower survival rates as the cannabinoid concentration increased. oup.comresearchgate.net This suggests that THCA and other cannabinoids act as effective feeding deterrents. oup.com
In addition to deterring larger herbivores, cannabinoids also exhibit antimicrobial properties, providing protection against pathogens such as bacteria and fungi. wikipedia.orgroyalqueenseeds.comquora.com
Role as an Apoptosis-Inducing Factor in Plant Tissues
Beyond its protective functions, THCA plays a role in the plant's internal cellular regulation, specifically in programmed cell death. Research has shown that THCA secreted from the capitate-sessile glands on cannabis leaves can induce cell death in the surrounding leaf tissues. nih.govfao.orgresearchgate.net
This process is characterized as a form of necrosis, triggered by THCA inducing a mitochondrial permeability transition (MPT). nih.govfao.orgresearchgate.net THCA directly opens MPT pores in the mitochondria of cannabis cells, leading to mitochondrial dysfunction, which is a key feature of necrosis. nih.govfao.orgnih.gov This action results in significant mitochondrial swelling, the release of proteins like cytochrome c, and an irreversible loss of mitochondrial membrane potential, ultimately causing severe damage to the mitochondria. nih.gov
Although DNA degradation is observed in this cannabinoid-mediated cell death, it is not caused by a caspase-dependent apoptotic pathway. nih.gov Instead, the DNA degradation is catalyzed by nucleases released from the mitochondria during the MPT event. nih.gov Therefore, THCA is considered to have the ability to induce necrotic cell death in the plant's own cells via mitochondrial dysfunction, potentially as a mechanism for self-pruning or responding to stress. nih.govnih.gov
Methodological Considerations and Challenges in Delta 9 Tetrahydrocannabinolic Acid Research
Purity and Standardization of Research Materials
A fundamental challenge in THCA research is ensuring the purity and standardization of the chemical compounds used. The reliability of any study heavily depends on the quality of the starting materials. Inconsistent potency and the presence of contaminants in unregulated THCA products can lead to misleading results hanleycenter.org. For instance, even certified reference standards of cannabinoids may contain trace levels of other compounds, necessitating meticulous analytical procedures to ensure purity rsc.org.
The process of isolating and purifying THCA can be complex. One method involves extraction from cannabis flowers using a non-polar solvent, followed by a series of purification steps to achieve a high level of purity, with yields of approximately 50-70% of the initial THCA content in the starting material google.com. The final purity of the isolated THCA is often in the range of 97-99% google.com.
To accurately quantify THCA and differentiate it from other cannabinoids, researchers employ various analytical techniques. High-performance liquid chromatography (HPLC) is often preferred over gas chromatography (GC) because the high temperatures used in GC can cause the decarboxylation of THCA into delta-9-tetrahydrocannabinol (THC), thus altering the sample's chemical profile rsc.orgresearchgate.net. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the precise quantification of THCA rsc.orgascld.org. The development of robust and standardized analytical methods is crucial for the cannabis-based pharmaceutical industry to ensure product quality and consistency nih.gov.
The use of certified and traceable reference standards is paramount for the accurate calibration of analytical instruments and the validation of quantitative methods ascld.orgtci-thaijo.org. These standards help to ensure that the measurements of THCA concentration are accurate and comparable across different studies and laboratories.
Challenges Associated with Compound Instability during Experiments
A significant hurdle in conducting research on THCA is its inherent chemical instability. THCA readily undergoes decarboxylation, a chemical reaction where it loses a carboxyl group as carbon dioxide to form the psychoactive compound THC nih.govcannabissciencetech.com. This conversion can be triggered by exposure to heat, light, and even during storage at room temperature over time nih.govresearchgate.netcanada.ca.
The thermal instability of THCA presents a major challenge for experimental design and execution. For example, heating cannabis to around 230–250°F (110–121°C) for 30–40 minutes is a common method for decarboxylation extraktlab.com. This process highlights the need for carefully controlled temperature conditions during any experimental procedure involving THCA to prevent its unintended conversion to THC. The rate of decarboxylation is temperature-dependent, with higher temperatures leading to a faster conversion nih.goveiha.org.
The instability of THCA not only affects the integrity of the compound during experiments but also during storage. Studies have shown that the concentration of THC in cannabis plant material can decrease significantly over time when stored at room temperature researchgate.net. To mitigate this, storage at lower temperatures is recommended, although even refrigeration at +4°C may not be sufficient for long-term stability canada.ca. The choice of solvent can also impact the stability of THCA, with one study noting that THCA stability is greater in olive oil compared to ethanol (B145695) nih.gov. This instability complicates the interpretation of research findings, as it can be difficult to ascertain whether the observed effects are due to THCA itself or its degradation product, THC nih.gov.
Variability in Naturally Occurring THCA Concentrations across Cultivars
The concentration of THCA in the Cannabis sativa plant is not uniform and exhibits significant variability across different cultivars ijsra.net. This natural variation poses a challenge for standardizing research, as the genetic makeup of the plant is a primary determinant of its cannabinoid profile greenhousegrower.comgeremygreensfarm.com. Different strains are bred to produce varying levels of cannabinoids, with some selectively cultivated for high THCA content bostonhempinc.comepicvapor.cloud.
Environmental factors during cultivation also play a crucial role in influencing THCA concentrations. These factors include light exposure, temperature, soil quality, and nutrient levels bostonhempinc.commood.com. For instance, flowers on the upper parts of the plant that are exposed to more light have been found to have higher THC content (derived from THCA) than flowers on the lower branches greenhousegrower.com.
The timing of harvest and post-harvest curing processes further contribute to the variability in THCA levels bostonhempinc.commood.com. Harvesting too late can lead to the degradation of THCA greenhousegrower.com. The way the plant material is dried and cured after harvesting can also impact the final cannabinoid profile bostonhempinc.comtwentyonecannabis.com.
This wide range of THCA concentrations across different cultivars and even within the same cultivar grown under different conditions makes it challenging to obtain consistent research material. A study of strains available in the New Jersey Medicinal Marijuana Program found that the average THCA concentration was 18.2%, but the range was wide, with some strains having less than 1% and others exceeding 20% nih.gov. This variability underscores the importance of detailed chemical analysis of plant material before its use in research to ensure that the starting material is well-characterized and consistent.
The following table provides examples of THCA concentrations found in different cannabis cultivars, illustrating the genetic diversity in cannabinoid production.
| Cultivar | Predominant Type | Reported THCA Percentage |
| Sour Diesel | Sativa-dominant | Often exceeding 20% bloomzhemp.com |
| Ghost Train Haze | Sativa | Genetically engineered for high potency bostonhempinc.com |
| Bruce Banner | Hybrid | Genetically engineered for high potency bostonhempinc.com |
| Strains in NJ Program | Various | Average of 18.2%, with a range from <1% to over 30% nih.gov |
This variability necessitates rigorous analytical testing and reporting in all research involving THCA to ensure the comparability and reproducibility of findings.
Future Research Directions for Delta 9 Tetrahydrocannabinolic Acid
Advanced Elucidation of Molecular Mechanisms and Signaling Pathways
Despite its lack of psychoactivity, in vitro and in vivo studies indicate that THCA is not pharmacologically inert. nih.govresearchgate.net Future research must prioritize a more detailed understanding of its molecular interactions and the downstream signaling pathways it modulates.
A primary area of investigation is THCA's interaction with the endocannabinoid system. Some studies have found that THCA can bind to cannabinoid receptors, showing a notable affinity for the CB1 receptor. nih.gov This is intriguing, as CB1 receptor activation is typically associated with the psychoactive effects of THC. nih.gov Therefore, a crucial research goal is to elucidate the precise nature of THCA's interaction with CB1 receptors and understand how it can engage this target without producing cannabinoid-related psychoactive effects. nih.govresearchgate.net
Beyond the classical cannabinoid receptors, research has identified other molecular targets for THCA. It has been shown to be a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of lipid metabolism and glucose homeostasis. nih.gov The activation of PPARγ is also linked to neuroprotective and anti-inflammatory effects. nih.gov Further studies are needed to fully map the PPARγ-dependent pathways influenced by THCA and to determine how this interaction contributes to its observed biological activities, such as its ability to increase mitochondrial mass in neuroblastoma cells and protect against neurotoxin-induced cell death. nih.govcannabissciencetech.com
Additionally, preclinical studies suggest THCA possesses anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes involved in inflammatory pathways. hemp-flower.comeaspublisher.com Advanced mechanistic research, utilizing tools like proteomics and metabolomics, will be essential to confirm these interactions and discover new molecular targets and signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and defense. hemp-flower.comnih.gov
| Molecular Target/Pathway | Observed Interaction/Effect of THCA | Future Research Questions |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Binds with notable affinity in some studies, attenuating nausea and vomiting via a CB1-dependent mechanism. nih.gov | How does THCA bind to CB1 without eliciting psychoactive effects? What is the precise mechanism of action at the receptor level? |
| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Acts as a potent agonist, inducing mitochondrial biogenesis and offering neuroprotection. nih.gov | What are the full downstream consequences of THCA-mediated PPARγ activation? Can this pathway be leveraged for specific therapeutic outcomes? |
| Cyclooxygenase (COX) Enzymes | In vitro evidence suggests inhibition of COX-1 and COX-2, indicating anti-inflammatory potential. hemp-flower.comeaspublisher.com | To what extent does COX inhibition contribute to THCA's overall anti-inflammatory effects in vivo? How does its potency compare to traditional NSAIDs? |
| Inflammatory Signaling | Reduces production of pro-inflammatory cytokines and chemokines in vitro. hemp-flower.com | Which specific signaling pathways (e.g., NF-κB, MAPK) are modulated by THCA to reduce inflammation? |
Investigation of Synergistic Effects with Other Phytocannabinoids and Terpenoids
The "entourage effect" is a theory suggesting that the various compounds in cannabis work together synergistically to produce a greater effect than when used in isolation. hempgeneration.comwellspringcbd.com Future research into THCA must extensively explore its potential synergies with other phytocannabinoids and terpenoids to validate this hypothesis and identify therapeutically beneficial combinations.
Preliminary research indicates that whole-plant cannabis extracts can be more effective than isolated THC, with the presence of minor cannabinoids like THCA contributing to increased activity. nih.gov Studies have shown that THCA, in combination with other cannabinoids such as Cannabichromene (CBC), may produce additive analgesic effects. cannabissciencetech.com Similarly, combining THCA with Cannabigerol (B157186) (CBG) or Cannabinol (B1662348) (CBN) could lead to unique therapeutic profiles, for instance, by enhancing receptor modulation for inflammation and pain. secretnature.com A systematic investigation is required to screen various combinations of THCA with other cannabinoids and to quantify their synergistic, additive, or antagonistic effects on a range of biological targets.
Terpenoids, the aromatic compounds responsible for the scent and flavor of cannabis, also possess their own therapeutic properties and may interact with cannabinoids like THCA. nih.gov For example, terpenes such as myrcene (B1677589) may enhance the bioavailability of cannabinoids, while others like linalool (B1675412) and limonene (B3431351) have demonstrated anxiolytic properties. secretnature.comnih.gov Research should focus on how specific terpenes commonly found alongside THCA in certain cannabis chemotypes might modulate its pharmacological activity. secretnature.com Understanding these interactions could lead to the development of precisely formulated, full-spectrum products designed to maximize therapeutic efficacy for specific conditions by harnessing these synergistic relationships. hempgeneration.comsecretnature.com
| Compound Class | Potential Synergistic Partner for THCA | Hypothesized Combined Effect | Area for Future Investigation |
|---|---|---|---|
| Phytocannabinoids | Cannabichromene (CBC) | Enhanced anti-inflammatory and analgesic effects. cannabissciencetech.com | Quantify the degree of synergy in validated pain and inflammation models. |
| Cannabigerol (CBG) | Potential for specific actions, possibly related to neuroprotection or anti-inflammatory pathways. secretnature.com | Elucidate the mechanisms of combined action at the receptor and cellular levels. | |
| Cannabinol (CBN) | Improved receptor modulation for targeted relief of inflammation and pain. secretnature.com | Investigate the impact on bioavailability and metabolic profiles when co-administered. | |
| Terpenoids | Myrcene | May alter bioavailability and improve neuron signaling. secretnature.com | Determine the effect of myrcene on THCA's pharmacokinetics and blood-brain barrier permeability. |
| Linalool / Limonene | Potential for enhanced stress-reducing or anxiolytic outcomes. secretnature.comnih.gov | Assess behavioral effects of combined THCA-terpenoid formulations in preclinical models of anxiety and stress. |
Development of Novel Biotechnological Platforms for Targeted THCA Production
The production of pure, individual cannabinoids for research and pharmaceutical use is often hindered by the low abundance of these compounds in the plant and the complexity of extraction and purification. nih.gov Metabolic engineering and synthetic biology offer a promising alternative to agricultural cultivation, enabling the production of THCA in controlled laboratory settings. nih.govnih.gov Future research will focus on creating and optimizing novel biotechnological platforms for consistent, high-yield, and targeted THCA production.
The biosynthesis of THCA in Cannabis sativa involves a series of enzymatic steps, beginning with precursors like olivetolic acid and geranyl pyrophosphate, which are converted to cannabigerolic acid (CBGA), the central precursor to major cannabinoids. hemp-flower.com The final step is the oxidative cyclization of CBGA, catalyzed by the enzyme Δ9-tetrahydrocannabinolic acid synthase (THCAS). nih.govmdpi.com Researchers have successfully cloned the genes for these biosynthetic enzymes and expressed them in various heterologous hosts. nih.govaiche.org
Microorganisms such as the yeast Saccharomyces cerevisiae and Pichia pastoris have emerged as popular platforms for cannabinoid production. nih.govnih.gov Scientists have engineered these yeasts to contain the necessary genetic pathways from Cannabis sativa to produce THCA. nih.gov However, significant challenges remain, including low titers (yields) and metabolic bottlenecks, such as insufficient precursor supply. nih.govnih.gov Future work will involve systems biotechnology approaches, including in silico modeling and protein engineering, to optimize metabolic flux towards THCA and improve the catalytic efficiency of key enzymes like THCAS. nih.govaiche.org
Another promising avenue is the use of plant-based systems, such as tobacco (Nicotiana benthamiana) or plant hairy root cultures. nih.govresearchgate.netacs.org These systems have been engineered to express THCAS and can produce THCA when fed with its precursor, CBGA. researchgate.net The development of these "biofactories" could provide a scalable and economically viable alternative to traditional cultivation, free from agricultural variables and capable of producing highly pure cannabinoids for clinical and research applications. nih.govaiche.org
| Biotechnological Platform | Description | Key Advantages | Current Challenges & Future Directions |
|---|---|---|---|
| Yeast (S. cerevisiae, P. pastoris) | Genetically engineered yeast strains containing the cannabinoid biosynthesis pathway. nih.gov | Rapid growth, well-understood genetics, contained fermentation-based production. aiche.org | Low titers, metabolic bottlenecks, potential cytotoxicity of intermediates. nih.gov Future work includes pathway optimization and enzyme engineering. nih.gov |
| Bacteria (E. coli) | Engineered to produce cannabinoid precursors like olivetolic acid. nih.gov | Very fast growth cycles and established genetic tools. | Complete pathway reconstruction is complex; often limited to producing precursors. |
| Plants (N. benthamiana) | Transient expression of cannabinoid pathway genes in tobacco plants. nih.gov | Proper folding and post-translational modification of plant enzymes; potential for scalability. nih.gov | Low final yields, need for precursor feeding, potential for glycosylation of cannabinoids. mdpi.com Research is focused on stable transformation and optimizing subcellular localization. |
| Hairy Root Cultures | Transformed plant roots cultured in vitro that can be engineered to produce secondary metabolites. acs.org | Genetic stability and continuous production in a controlled environment. acs.org | Low cannabinoid content reported in some studies; requires significant optimization of culture conditions. acs.org |
Q & A
Basic Research: What analytical methodologies are most reliable for quantifying THCA in plant material, and how can decarboxylation be controlled during analysis?
Methodological Answer:
Accurate quantification requires high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with photodiode array-mass spectrometry (PDA-MS). These techniques minimize decarboxylation by avoiding high temperatures, unlike gas chromatography (GC), which risks converting THCA to THC through heat exposure . For controlled decarboxylation, pre-analysis protocols should include temperature calibration (e.g., 110°C for 30–60 minutes) and validation using certified reference materials (CRMs) to calculate post-decarboxylation THC potential .
Advanced Research: How can structural differences between THCA-A and THCA-B be leveraged to study cannabinoid receptor interactions?
Methodological Answer:
THCA-B’s superior crystallinity and thermal stability compared to THCA-A make it ideal for X-ray crystallography and molecular docking studies. Researchers should use nuclear magnetic resonance (NMR) spectroscopy to confirm structural configurations and conduct comparative binding assays with CB1/CB2 receptors. Computational modeling (e.g., molecular dynamics simulations) can further elucidate how side-chain modifications in THCA-B influence receptor affinity .
Basic Research: What experimental conditions optimize THCA decarboxylation kinetics for pharmacological studies?
Methodological Answer:
Decarboxylation efficiency depends on temperature, duration, and solvent systems. In controlled environments, heating THCA at 110°C for 30–45 minutes in non-polar solvents (e.g., hexane) achieves >95% conversion to THC. For kinetic studies, real-time monitoring via Fourier-transform infrared spectroscopy (FTIR) or differential scanning calorimetry (DSC) can track carboxyl group loss .
Advanced Research: How can researchers resolve contradictory data on THCA’s neuroprotective effects in preclinical models?
Methodological Answer:
Discrepancies often arise from variations in THCA purity, administration routes, and model systems. Standardize protocols by:
- Using CRMs (≥95% purity) validated via HPLC .
- Employing dose-response studies in multiple models (e.g., murine neuroinflammation vs. oxidative stress assays).
- Incorporating metabolomics to distinguish THCA-specific effects from THC or other metabolites .
Basic Research: What are the challenges in standardizing THCA quantification across international laboratories?
Methodological Answer:
Key issues include:
- Lack of harmonized CRMs, leading to variability in calibration curves.
- Inconsistent decarboxylation protocols (e.g., GC vs. HPLC conversion factors).
- Regulatory differences in reporting THC-equivalent values.
Solutions involve adopting ISO/IEC 17025-accredited methods and interlaboratory comparisons using shared reference samples .
Advanced Research: What experimental designs are critical for elucidating THCA’s anti-inflammatory mechanisms in vivo?
Methodological Answer:
Use transgenic animal models (e.g., CB1/CB2 receptor knockouts) to isolate THCA’s receptor-independent pathways. Combine transcriptomic profiling (RNA-seq) with cytokine multiplex assays to map signaling cascades. Validate findings using ex vivo organotypic cultures treated with THCA and specific pathway inhibitors (e.g., COX-2 or NF-κB blockers) .
Basic Research: How does storage temperature affect THCA stability in research samples?
Methodological Answer:
THCA degrades faster at room temperature (20–25°C), with significant conversion to THC within 30 days. For long-term stability, store samples at -20°C in amber vials under inert gas (e.g., argon). Monitor degradation via periodic UHPSFC/PDA-MS analysis and apply Arrhenius kinetics models to predict shelf life .
Advanced Research: How can isotopic labeling techniques improve pharmacokinetic studies of THCA?
Methodological Answer:
Synthesize deuterated or carbon-14-labeled THCA analogs for tracer studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track absorption, distribution, and metabolism in vivo. Compare labeled vs. unlabeled THCA to quantify first-pass metabolism and bioavailability .
Key Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
